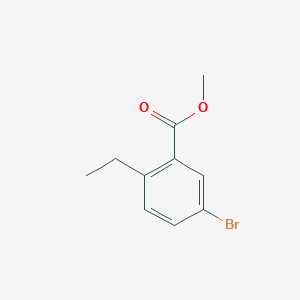
Methyl 5-bromo-2-ethylbenzoate
Cat. No. B3028975
Key on ui cas rn:
439937-54-9
M. Wt: 243.10
InChI Key: NYMZTCOVKDJUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09156824B2
Procedure details


Add diethyl zinc (3050 mL, 3.05 mol, 1 M hexane) over 3 hours to a 5° C. solution of methyl 5-bromo-2-iodobenzoate (1876 g, 5.50 mol) and (1,1′-bis(diphenylphosphino)ferrocene)palladium(II) chloride (40 g, 0.05 mol). Heat the mixture to 60-65° C. over 2 hours and stir for an additional 2 hours, then cool to 10-15° C. and pour into ice cold aqueous 1 M HCl (10 L). Separate the phases, extract the aqueous layer with methyl-tert-butyl ether (2×10 L), combine the organic phases, wash with saturated aqueous sodium chloride, dry over sodium sulfate, filter, and evaporate under reduced pressure. Dissolve in ethyl acetate (400 mL) and add petroleum ether (8 L), then let stand at 15-20° C. for 16 hours and filter through a pad of silica gel, wash with ethyl acetate/petroleum ether (1:20, 8 L) and evaporate the filtrate under reduced pressure to provide the title compound as a pale yellow oil (1306 g, 96%). ES/MS m/e: (79Br/81Br) 243/245 (M+H).


[Compound]
Name
(1,1′-bis(diphenylphosphino)ferrocene)palladium(II) chloride
Quantity
40 g
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
C([Zn][CH2:4][CH3:5])C.[Br:6][C:7]1[CH:8]=[CH:9][C:10](I)=[C:11]([CH:16]=1)[C:12]([O:14][CH3:15])=[O:13]>Cl>[Br:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:4][CH3:5])=[C:11]([CH:16]=1)[C:12]([O:14][CH3:15])=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3050 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Zn]CC
|
|
Name
|
|
|
Quantity
|
1876 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C(=O)OC)C1)I
|
[Compound]
|
Name
|
(1,1′-bis(diphenylphosphino)ferrocene)palladium(II) chloride
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
10 L
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
62.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir for an additional 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cool to 10-15° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separate the phases
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract the aqueous layer with methyl-tert-butyl ether (2×10 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with saturated aqueous sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Dissolve in ethyl acetate (400 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
add petroleum ether (8 L)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
let stand at 15-20° C. for 16 hours
|
|
Duration
|
16 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter through a pad of silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with ethyl acetate/petroleum ether (1:20, 8 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate the filtrate under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=C(C(=O)OC)C1)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1306 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 176.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

